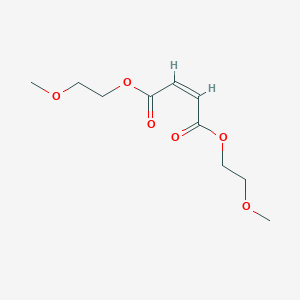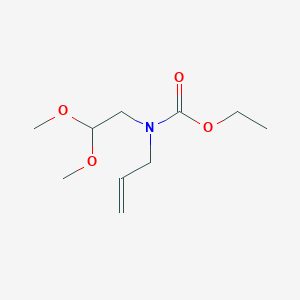
11-désoxy Prostaglandine E2
Vue d'ensemble
Description
11-Deoxy-PGE2 is a prostanoid.
Applications De Recherche Scientifique
Bronchoconstriction
11-désoxy Prostaglandine E2 est un analogue synthétique stable de la prostaglandine E2 avec de puissants effets bronchoconstricteurs . Il contracte les muscles lisses des voies respiratoires humaines avec des puissances allant de 5 à 30 fois plus élevées que le PGF2α . Ceci contraste avec les effets de bronchodilatation produits par le PGE2 .
Recherche sur le cancer
Compte tenu de la forte association entre la cyclooxygénase-2 (COX-2) / la prostaglandine E2 (PGE2), les récepteurs de la PGE2 (EP) et la carcinogenèse, un nombre immense d'études de recherche a été engendré pour enquêter intensivement sur les mécanismes moléculaires complets à l'origine . La prostaglandine E2 (PGE2) soutient l'agressivité des tumeurs épithéliales par plusieurs mécanismes, notamment la promotion de la croissance, l'évasion de l'apoptose, la transactivation des récepteurs des facteurs de croissance des tyrosine kinases et l'induction de l'angiogenèse .
Sondes d'imagerie radiomarquées
Les molécules spécifiques de la cible dirigées vers les composants de l'axe COX2/PGE2/EP semblent être des sondes d'imagerie prometteuses dans le diagnostic des PGE2pos. néoplasmes et dans la conception de médicaments anticancéreux . Il a été rapporté que les β-cyclodextrines (CD) radiomarquées, y compris la β-CD méthylée de manière aléatoire (RAMEB), formaient un complexe avec la PGE2 . Par conséquent, les β-CD radiomarquées pourraient être des vecteurs précieux dans l'imagerie moléculaire de la tumorigenèse liée à la PGE2 .
Imagerie moléculaire de la tumorigenèse
Les systèmes de modèles animaux de petite taille précliniques in vivo appliquant la tomographie par émission de positrons (TEP) assurent un scénario bien adapté pour l'évaluation des dérivés de CD marqués de manière affine à la PGE2 . Ces sondes d'imagerie projettent la mise en place de diagnostics TEP sur mesure des PGE2pos. tumeurs malignes <svg class="icon" height="16" p-id="1735" t="1
Mécanisme D'action
Target of Action
The primary target of 11-deoxy Prostaglandin E2 is the EP4 receptor . This receptor is a part of the G protein-coupled receptor family and plays a significant role in various physiological processes.
Mode of Action
11-deoxy Prostaglandin E2 acts as a selective agonist for the EP4 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 11-deoxy Prostaglandin E2 binds to the EP4 receptor, triggering a series of events within the cell.
Biochemical Pathways
It is known that prostaglandins like 11-deoxy prostaglandin e2 play a crucial role in various biological processes, including inflammation and cancer
Pharmacokinetics
It is known that prostaglandins are rapidly metabolized and have a short half-life in the body .
Result of Action
11-deoxy Prostaglandin E2 has been shown to have a powerful bronchoconstrictor effect, contracting human respiratory tract smooth muscle with potencies ranging from 5 to 30 times higher than PGF2α . It is also used in studies related to bone healing and heart failure .
Analyse Biochimique
Biochemical Properties
11-deoxy Prostaglandin E2 interacts with various enzymes and proteins in biochemical reactions. It is known to interact with the EP4 receptor, a G-protein coupled receptor . The nature of this interaction is that of an agonist, meaning 11-deoxy Prostaglandin E2 binds to the EP4 receptor and activates it .
Cellular Effects
The effects of 11-deoxy Prostaglandin E2 on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways. Specifically, it activates the EP4 receptor, which can trigger a cascade of intracellular signaling events . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 11-deoxy Prostaglandin E2 involves its binding to the EP4 receptor. This binding activates the receptor, which can then initiate a series of intracellular signaling events . These events can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
11-deoxy Prostaglandin E2 is involved in the prostaglandin synthesis pathway. It is an analog of prostaglandin E2, which is synthesized from arachidonic acid via the cyclooxygenase pathway
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-18,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHZICXYLKQMKI-FOSBLDSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















